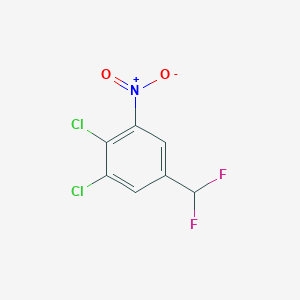

3,4-Dichloro-5-nitrobenzodifluoride

Description

3,4-Dichloro-5-nitrobenzodifluoride is a halogenated aromatic compound featuring chlorine atoms at positions 3 and 4, a nitro group at position 5, and fluorine substituents (likely as part of a difluoromethyl or trifluoromethyl group). The compound’s reactivity and applications are influenced by the electron-withdrawing effects of its substituents, particularly the nitro and halogen groups .

Properties

IUPAC Name |

1,2-dichloro-5-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(7(10)11)2-5(6(4)9)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFRURLWHYZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-nitrobenzodifluoride typically involves the chlorination of nitrobenzotrifluoride compounds. One common method is the replacement of a nitro group in nitrobenzotrifluoride with chlorine using molecular chlorine in the presence of a catalyst. The catalyst often comprises a metal salt and a sulfur compound, such as ferric chloride and aluminum trichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-nitrobenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted benzodifluorides.

Reduction: Formation of 3,4-Dichloro-5-aminobenzodifluoride.

Oxidation: Formation of higher oxidation state compounds of the nitro group.

Scientific Research Applications

3,4-Dichloro-5-nitrobenzodifluoride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an inhibitor of certain enzymes.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-nitrobenzodifluoride is not fully understood. it is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The compound is thought to interact with the heme group of the enzyme, leading to inhibition of the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3,4-Dichloro-5-nitrobenzodifluoride, enabling comparative analysis of substituent effects and applications:

3,4-Dichloro-5-nitrobenzotrifluoride (CAS 50594-31-5)

- Structure : 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene.

- Molecular Formula: C₇H₂Cl₂F₃NO₂.

- Key Differences : Replaces difluoride groups with a trifluoromethyl (-CF₃) group.

- Implications : The -CF₃ group enhances lipophilicity and thermal stability compared to difluoride analogs, making it more suitable for high-temperature reactions .

3,4-Difluoro-5-nitrobenzotrifluoride

- Structure : Fluorine replaces chlorine at positions 3 and 4.

- Key Differences : Reduced electronegativity compared to chlorine, leading to lower reactivity in electrophilic substitution. Fluorine’s smaller atomic size may improve solubility in polar solvents .

4-Chloro-3-nitrobenzotrifluoride (C₇H₃ClF₃NO₂)

- Structure : Chlorine at position 4, nitro at position 3, and -CF₃ at position 5.

- Key Differences : Altered substituent positions modify electronic effects; the meta-nitro group may reduce resonance stabilization compared to para-substituted analogs .

2-Chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide (CAS 346721-58-2)

- Structure : Benzamide derivative with chloro, nitro, and difluorophenyl groups.

- Key Differences : The amide functional group introduces hydrogen-bonding capacity, increasing solubility in aqueous media. Used in pesticide formulations (e.g., diflubenzuron analogs) .

5-Nitro-2,3,4,5-tetrafluoro Benzoyl Chloride (CAS 103772-10-7)

- Structure : Benzoyl chloride with tetrafluoro and nitro substituents.

- Key Differences : The acyl chloride group enables nucleophilic acyl substitution, making it a versatile intermediate in peptide coupling or polymer synthesis .

Comparative Data Table

Research Findings and Substituent Effects

- Electron-Withdrawing Effects : The nitro group at position 5 in this compound enhances electrophilic substitution reactivity, while chlorine atoms increase resistance to oxidation compared to fluorine analogs .

- Solubility : Difluoride or trifluoromethyl groups improve lipid solubility, favoring use in hydrophobic matrices (e.g., polymer coatings). Amide-containing analogs exhibit higher aqueous solubility due to hydrogen bonding .

- Thermal Stability : Trifluoromethyl analogs (e.g., 3,4-Dichloro-5-nitrobenzotrifluoride) demonstrate superior thermal stability, critical for high-temperature industrial processes .

- Synthetic Utility : Benzoyl chloride derivatives (e.g., 5-Nitro-2,3,4,5-tetrafluoro benzoyl chloride) are preferred for acylations, while benzamides are leveraged in pesticidal activity due to bioisosteric effects .

Biological Activity

3,4-Dichloro-5-nitrobenzodifluoride (CAS Number: 657-02-3) is an organic compound characterized by its complex structure, which includes two chlorine atoms and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.

- Molecular Formula : C7H2Cl2F3NO2

- Molecular Weight : 260.00 g/mol

- Appearance : Yellow to orange crystalline solid

- Solubility : Insoluble in water, soluble in organic solvents like methanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances its lipophilicity and reactivity, influencing its binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which may lead to therapeutic applications.

- Mutagenic Potential : Research indicates that derivatives of this compound exhibit mutagenic properties under certain conditions, suggesting a need for careful handling due to potential carcinogenic effects .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Case Studies

-

Mutagenicity Assessment :

- A study investigated the mutagenic potential of this compound using the Salmonella typhimurium strains TA98 and TA100. The results indicated that the compound exhibited a mutagenic response that varied significantly based on the metabolic activation conditions employed during testing. Notably, the compound was found to be more mutagenic in anaerobic conditions compared to aerobic ones .

-

Enzyme Inhibition Studies :

- Research focused on the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain enzymes involved in metabolic pathways. This suggests potential applications in designing drugs targeting specific diseases where these enzymes play a critical role .

Safety and Toxicology

Due to its chemical structure, this compound is classified as an irritant and poses potential health risks if not handled properly. Safety data sheets indicate that exposure can lead to respiratory issues and skin irritation . Therefore, appropriate safety measures should be taken when working with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.